molecular formula C15H15N3O B7457801 N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide

Cat. No. B7457801
M. Wt: 253.30 g/mol
InChI Key: WQIZVSNMIIZYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide, also known as DI-MPA, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity and has been identified as a potential lead compound for the development of new anticancer agents. In materials science, this compound has been used as a building block for the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. In catalysis, this compound has been shown to exhibit high catalytic activity in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell differentiation. It has also been shown to inhibit the activation of certain signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of immune system function. This compound has also been shown to exhibit anti-inflammatory activity and to have a protective effect on the liver.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide, including:
1. Further investigation of its mechanism of action and identification of specific targets that mediate its effects.
2. Development of new synthetic methods to improve the yield and efficiency of this compound synthesis.
3. Exploration of its potential applications in other fields, such as energy storage and environmental remediation.
4. Investigation of its safety and toxicity profile in animal models and humans.
5. Screening of this compound derivatives for improved activity and selectivity.
Conclusion
In conclusion, this compound (this compound) is a novel chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action is not fully understood, but it has been shown to exhibit antitumor activity, anti-inflammatory activity, and immune-modulating effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1H-indene with 2-bromo-5-methylpyrazine, followed by the addition of an amine group to form the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIZVSNMIIZYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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